molecular formula C30H24BrFN2O5S B14726497 Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 5480-34-2

Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B14726497
CAS No.: 5480-34-2
M. Wt: 623.5 g/mol
InChI Key: VBOMXLLWIRWVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, fluorine, methoxy, and thiazolo[3,2-a]pyrimidine

Preparation Methods

The synthesis of Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazolo[3,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine and fluorine substituents: These can be introduced via halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final coupling and esterification: The final product can be obtained by coupling the intermediate compounds and esterifying the carboxylic acid group using reagents like methanol and a strong acid catalyst.

Chemical Reactions Analysis

Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

    Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Halogenated aromatic compounds: Compounds with halogen substituents (e.g., bromine, fluorine) can exhibit similar reactivity and applications.

    Methoxy-substituted compounds: Compounds with methoxy groups can have similar electronic and steric effects, influencing their reactivity and interactions.

Properties

CAS No.

5480-34-2

Molecular Formula

C30H24BrFN2O5S

Molecular Weight

623.5 g/mol

IUPAC Name

methyl 2-[[3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H24BrFN2O5S/c1-17-25(29(36)38-3)26(20-9-5-4-6-10-20)34-28(35)24(40-30(34)33-17)15-19-13-22(31)27(23(14-19)37-2)39-16-18-8-7-11-21(32)12-18/h4-15,26H,16H2,1-3H3

InChI Key

VBOMXLLWIRWVLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC(=CC=C4)F)OC)SC2=N1)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.